molecular formula C9H10F3NO3S2 B2510719 1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034543-19-4

1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B2510719
CAS RN: 2034543-19-4
M. Wt: 301.3
InChI Key: QRHYSHLRGFVNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, also known as TTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TTA is a member of the azetidine class of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Anticancer Potential

  • Thiourea-Azetidine Hybrids : A study by Parmar et al. (2021) focused on designing and synthesizing a series of thiourea compounds with an azetidine moiety, showing promising anticancer activity against various human cancer cell lines. These compounds, particularly 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide, exhibited significant potency against prostate, brain, skin, and kidney cancer cell lines, surpassing the efficacy of Doxorubicin in some cases. These compounds also demonstrated potential as VEGFR-2 inhibitors (Parmar et al., 2021).

Antimicrobial and Antifungal Activities

  • Azetidinones Derivatives : Patel and Patel (2017) synthesized derivatives from chalcone, demonstrating antimicrobial activities against bacterial and fungal strains. This research highlights the potential of azetidine compounds in developing new classes of antimicrobial agents (Patel & Patel, 2017).

Drug Development and Molecular Docking

  • CXCR2 Antagonist : A publication by Norman (2013) discusses crystalline forms of an azetidine compound, a CXCR2 chemokine receptor antagonist. This compound is useful in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) (Norman, 2013).

Antiviral Applications

  • Trifluoromethyl Derivatives : Lin, Chai, and Prusoff (1976) studied 5-trifluoromethyl derivatives, demonstrating antiviral and antineoplastic potential. The research highlights the therapeutic index improvement by altering chemical structures (Lin et al., 1976).

Azetidine Synthesis and Derivatives

  • Gram-Scale Synthesis : Ji, Wojtas, and Lopchuk (2018) focused on synthesizing protected 3-haloazetidines on a gram-scale. These compounds are important in medicinal chemistry for creating high-value azetidine derivatives, demonstrating the versatility of azetidine in drug development (Ji et al., 2018).

properties

IUPAC Name

1-thiophen-2-ylsulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3S2/c10-9(11,12)6-16-7-4-13(5-7)18(14,15)8-2-1-3-17-8/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHYSHLRGFVNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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